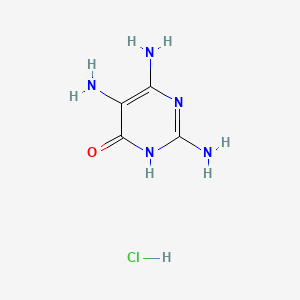

2,5,6-Triamino-4-pyrimidinol hydrochloride

Description

The exact mass of the compound 2,5,6-Triamino-4-pyrimidinol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158335. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5,6-Triamino-4-pyrimidinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,6-Triamino-4-pyrimidinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,5-triamino-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.ClH/c5-1-2(6)8-4(7)9-3(1)10;/h5H2,(H5,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJIENVHFLGIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961050 | |

| Record name | 5,6-Diamino-2-imino-1,2-dihydropyrimidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4066-47-1 | |

| Record name | NSC158335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Diamino-2-imino-1,2-dihydropyrimidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-TRIAMINO-4-PYRIMIDINOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: 2,5,6-Triamino-4-pyrimidinol Hydrochloride as a Precursor for Pteridine Synthesis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pteridine ring system is a foundational scaffold in a vast array of biologically critical molecules, including folates, biotins, and riboflavin.[1][2] Consequently, the efficient and regioselective synthesis of substituted pteridines is a cornerstone of medicinal chemistry and drug development.[3][4] 2,5,6-Triamino-4-pyrimidinol, particularly as its more stable hydrochloride or sulfate salt, stands out as a pivotal precursor for constructing the pteridine core. This guide offers a detailed exploration of its chemical properties, the mechanistic underpinnings of its reactivity, and field-proven protocols for its application in pteridine synthesis, with a focus on explaining the causality behind experimental choices to empower researchers in optimizing these critical transformations.

The Precursor: Understanding 2,5,6-Triamino-4-pyrimidinol

2,5,6-Triamino-4-pyrimidinol, also known as 2,5,6-triamino-4(1H)-pyrimidinone, is a highly functionalized pyrimidine derivative.[5][6] In its solid form and for synthetic applications, it is most commonly handled as a salt, such as the hydrochloride or sulfate, which enhances its stability and solubility in aqueous media.[7][8]

The key to its utility lies in the vicinal diamines at the C5 and C6 positions. This 1,2-diamine arrangement is the reactive moiety that participates in the crucial cyclocondensation reaction to form the pyrazine ring of the pteridine system.[6]

Physicochemical Properties

The properties of the precursor are critical for designing effective synthetic protocols. The sulfate salt is commonly used in industrial applications due to its handling characteristics.[5][7]

| Property | Value | Source |

| Chemical Formula | C₄H₇N₅O (Base) | [6][9] |

| C₄H₉N₅O₅S (Sulfate Salt) | [7] | |

| Molar Mass | 141.13 g/mol (Base) | [6] |

| 239.21 g/mol (Sulfate Salt) | [7] | |

| Appearance | White to off-white crystalline solid | [10] |

| Tautomerism | Exists in equilibrium between the 4-pyrimidinol and 4-pyrimidinone forms | [5][6] |

| Solubility | Highly soluble in water, especially as a salt | [8][10] |

The Core Transformation: Pteridine Synthesis via Cyclocondensation

The most fundamental and widely employed method for constructing a pteridine ring from a pyrimidine precursor is the Gabriel-Isay reaction.[11][12] This reaction involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound (an α-dicarbonyl).

Caption: General scheme of the Gabriel-Isay pteridine synthesis.

Mechanistic Causality: The Key to Regioselectivity

When using an unsymmetrical α-dicarbonyl compound (e.g., methylglyoxal), the reaction can potentially yield two different regioisomers (6-substituted or 7-substituted pteridines). Controlling the outcome is paramount for synthesizing a specific target molecule. The regioselectivity is dictated by the relative nucleophilicity of the C5 and C6 amino groups.

The amino group at the C5 position is generally more nucleophilic due to electronic effects from the adjacent C4-oxo/hydroxy group and the C6-amino group. However, the reaction environment, particularly pH, plays a decisive role.

-

Under Neutral to Basic Conditions: The C5-NH₂ group remains the more potent nucleophile, leading to an initial attack on the more electrophilic carbonyl carbon of the dicarbonyl compound.

-

Under Acidic Conditions: When using a salt form like the sulfate or hydrochloride, the C5-amino group can be preferentially protonated.[13] This protonation acts as a "protecting group," deactivating it towards nucleophilic attack. Consequently, the C6-amino group becomes the primary nucleophile, directing the condensation to yield the alternate regioisomer.

The strategic use of additives can further refine this control. For instance, adding sodium bisulfite (NaHSO₃) can help neutralize the sulfate salt of the pyrimidine precursor, freeing the C5-amine for nucleophilic attack and favoring the formation of the 6-substituted isomer.[13]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijfmr.com [ijfmr.com]

- 3. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 4. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]

- 7. 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. CAS 1004-75-7: 4-Hydroxy-2,5,6-triaminopyrimidine [cymitquimica.com]

- 10. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. stax.strath.ac.uk [stax.strath.ac.uk]

- 13. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Comparative Analysis of 2,5,6-Triamino-4-pyrimidinol Salts in Pharmaceutical Synthesis

[1][2]

Executive Summary

In the high-stakes synthesis of pteridines, antifolates (e.g., Methotrexate), and biopterin derivatives, 2,5,6-Triamino-4-pyrimidinol (TAP) serves as a linchpin intermediate.[1][2] However, its extreme susceptibility to oxidative degradation presents a persistent challenge in process chemistry.[1][2]

The choice between the Sulfate and Hydrochloride salts is not merely a matter of counter-ion availability; it is a strategic decision that dictates the purity profile , storage stability , and reaction kinetics of the downstream cascade.[1]

-

The Sulfate Salt is the industry standard for isolation and storage .[1][2] Its low aqueous solubility acts as a "purification valve," allowing the compound to be precipitated cleanly from crude reduction mixtures, leaving soluble impurities (inorganic salts, degradation products) in the mother liquor.[1]

-

The Hydrochloride Salt is the preferred form for reactivity .[1][2] Its significantly higher solubility in aqueous and polar organic media makes it the reagent of choice for homogeneous cyclization reactions (e.g., with

-halo ketones or sugars) to form the pteridine core.

This guide details the physicochemical divergence of these salts and provides validated protocols for their manipulation.

Chemical Identity and Tautomerism

Before addressing the salts, it is critical to understand the base molecule.[2] 2,5,6-Triamino-4-pyrimidinol exists in a tautomeric equilibrium between the pyrimidinol (aromatic) and pyrimidinone (keto) forms.[1][2] In the solid state and neutral solution, the pyrimidinone form often predominates, but the "pyrimidinol" nomenclature persists in industrial catalogs.[1]

| Feature | Description |

| Systematic Name | 2,5,6-Triamino-4(3H)-pyrimidinone |

| Common Name | 2,5,6-Triamino-4-hydroxypyrimidine |

| CAS (Sulfate) | 35011-47-3 / 39267-74-8 |

| CAS (HCl) | 1004-66-6 (Free base ref), Salt CAS varies by stoichiometry |

| Critical Hazard | Oxidative Instability: Rapidly oxidizes in air to form pink/red/black quinonoid byproducts (rubidines).[1][2][3][4][5] |

Physicochemical Comparative Analysis

The operational difference between the sulfate and hydrochloride salts rests primarily on Lattice Energy and Solvation Enthalpy .[1][2]

Solubility Profile

The sulfate anion (

| Property | Sulfate Salt ( | Hydrochloride Salt ( |

| Aqueous Solubility | Very Low (< 0.5 g/100 mL at pH < 2) | High (> 10 g/100 mL, pH dependent) |

| Acid Solubility | Insoluble in dilute | Soluble in dilute |

| Primary Utility | Purification: Precipitates selectively from reaction mixtures.[2] | Reaction: Dissolves fully to allow homogeneous kinetics.[1][2] |

| Hygroscopicity | Low to Moderate.[1][2] | High (often deliquescent).[2] |

Stability and Purity

-

The Sulfate Trap: Because the sulfate is insoluble in the acidic media used to generate it (typically pH 0.5–2.0), it crystallizes immediately upon formation. This crystallization excludes soluble impurities such as ammonium salts, iron residues (from Fe/acid reductions), and partially reduced nitroso intermediates.[1][2]

-

Oxidative Shielding: The dense crystal packing of the sulfate salt reduces the permeability of atmospheric oxygen, offering superior shelf-life compared to the HCl salt or free base.

Strategic Workflow: The Salt Switch

In a typical drug development campaign (e.g., Sapropterin synthesis), the workflow utilizes the specific advantages of both salts in sequence.[1]

-

Generation: The nitroso precursor is reduced.[2]

-

Isolation (Sulfate):

is added to "crash out" the TAP as the sulfate salt, trapping it in a stable solid form and washing away impurities.[2] -

Activation (HCl): For the next step, the sulfate is suspended in water and treated with

(removing sulfate as insoluble

Visualization: The Synthesis & Isolation Logic

Figure 1: The "Salt Switch" workflow demonstrating the purification role of the sulfate and the reactivity role of the hydrochloride.[1]

Experimental Protocols

Protocol A: Isolation of TAP Sulfate (Purification Standard)

Use this protocol to isolate the intermediate from a crude reduction mixture.

Prerequisites:

-

Starting Material: 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[1][2][6][7]

-

Reduction Method: Catalytic hydrogenation (

, Pd/C) or Sodium Dithionite (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Methodology:

-

Reduction: Perform the reduction in water or dilute alkali (

) at 40–50°C. Ensure complete consumption of the red/violet nitroso compound (solution turns pale yellow/colorless). -

Filtration: Filter the hot solution under nitrogen (to prevent oxidation) to remove the Pd/C catalyst.

-

Acidification: While stirring the filtrate vigorously, add 50% sulfuric acid (

) dropwise. -

Aging: Cool the slurry to 0–5°C and hold for 1 hour to maximize yield.

-

Isolation: Filter the solid. Wash the cake with ice-cold 0.1 M

, followed by ethanol (to facilitate drying). -

Drying: Dry under vacuum at 40°C. Store under nitrogen.

Validation Criteria:

-

Appearance: White to pale pink powder (Dark pink/red indicates oxidation).[2]

Protocol B: In-Situ Conversion to Hydrochloride (For Reactivity)

Use this protocol when the next step requires the TAP to be dissolved in solution.[1]

Methodology:

-

Suspension: Suspend the isolated TAP Sulfate in degassed water (approx. 10 mL/g).

-

Exchange (Barium Method - Cleanest):

-

Exchange (Direct Acid Method):

References

-

European Commission, Scientific Committee on Consumer Products (SCCP). (2008).[1][2][8] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [1]

-

PubChem. (2023).[1][2] 2,5,6-Triamino-4-pyrimidinol sulfate Compound Summary. National Library of Medicine.[2] Retrieved from [1]

-

Traube, W. (1900).[1][2] Synthesis of 2,4-diamino-6-hydroxypyrimidine. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).

-

BenchChem. (2023).[1][2] 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis. Retrieved from

-

Google Patents. (1989).[1][2] Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine sulfate. US Patent 4,948,890.[2] Retrieved from

Sources

- 1. 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Triamino-4-pyrimidol sulfate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2,5,6-Triamino-4(3H)-pyrimidinone Sulfate [lgcstandards.com]

- 4. 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester) | C4H7N5O4S | CID 74142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dichloromethane | CASRN 75-09-2 | DTXSID0020868 | IRIS | US EPA, ORD [iris.epa.gov]

- 6. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. ec.europa.eu [ec.europa.eu]

The Traube Synthesis of Guanine: A Technical Guide using 2,5,6-Triamino-4-pyrimidinol

Executive Summary

The Traube purine synthesis, pioneered by Wilhelm Traube in 1900, remains the definitive industrial and laboratory method for constructing the purine nucleus from pyrimidine precursors. This guide focuses specifically on the conversion of 2,5,6-Triamino-4-pyrimidinol (also known as 2,4,5-triamino-6-hydroxypyrimidine) into Guanine .[1]

This transformation is not merely of historical interest; it is the foundational step in the industrial manufacture of Acyclovir , Ganciclovir , and Penciclovir . By mastering the cyclization of the 4,5-diamino moiety with a one-carbon donor, researchers secure a scalable route to guanosine analogs essential for modern antiviral therapies.

Part 1: Historical & Mechanistic Foundations

The Traube Legacy

Wilhelm Traube established that purines could be synthesized by fusing an imidazole ring onto a pre-existing pyrimidine ring.[2] This "pyrimidine-first" strategy opposes the "imidazole-first" biosynthetic pathway (de novo purine synthesis) but offers superior control for synthetic organic chemistry, particularly when C2 or C6 substitutions (like the ketone in guanine) are required.

The Mechanism: Dehydrative Cyclization

The core mechanism involves two distinct phases occurring at the vicinal diamine positions (C5 and C6 of the pyrimidine ring):

-

Formylation: The exocyclic amine at position 5 (the most nucleophilic amine due to electron density) attacks the electrophilic carbon of the reagent (Formic acid/Formamide).

-

Cyclodehydration: The adjacent amine at position 6 attacks the formyl intermediate, expelling water and closing the imidazole ring to form the purine.

Nomenclature Clarification

In literature, the precursor is often referenced with varying numbering systems due to tautomerism.

-

User Query: 2,5,6-Triamino-4-pyrimidinol

-

Common Synonym: 2,4,5-Triamino-6-hydroxypyrimidine[1][3][4][5][6][7]

-

Chemical Reality: The molecule possesses a hydroxyl/oxo group and three amino groups. The cyclization occurs across the vicinal diamines.

Figure 1: The fundamental logic of the Traube Synthesis cascade.

Part 2: The Precursor System (Synthesis of TRAP)

Before the Traube cyclization can occur, the unstable 2,5,6-triamino-4-pyrimidinol (TRAP) must be synthesized. Because the free base is highly susceptible to air oxidation (turning dark purple/black), it is almost exclusively isolated and stored as the sulfate salt .

Synthesis Workflow

The industrial route starts from Guanidine and Ethyl Cyanoacetate.[6]

Figure 2: Industrial pathway to the stable TRAP sulfate precursor.

Part 3: Experimental Protocols

Protocol A: The Modern Industrial Method (Formamide)

Context: This is the preferred method for large-scale synthesis of Guanine. Formamide acts as both the solvent and the C1 donor. It requires higher temperatures but avoids the corrosivity of formic acid and produces higher yields.

Reagents:

-

2,5,6-Triamino-4-pyrimidinol Sulfate (TRAP Sulfate): 50 g

-

Formamide: 250 mL (Excess)[6]

-

Sodium Dithionite (Optional): 0.5 g (Antioxidant to prevent discoloration)

Step-by-Step Methodology:

-

Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Charging: Add the TRAP Sulfate and Formamide to the flask.

-

Dehydration (Critical): If the formamide is wet, distill off a small fraction under vacuum before adding the solid. Water inhibits the ring closure.

-

Reaction: Heat the suspension in an oil bath to 170–180°C .

-

Observation: The suspension will thin as the reaction proceeds and the sulfate dissolves/reacts.

-

Duration: Maintain reflux for 2 to 3 hours.

-

-

Work-up:

-

Cool the mixture to 80°C.

-

Add 250 mL of hot water to dilute the formamide.

-

Allow to cool to room temperature, then chill to 4°C overnight.

-

-

Isolation: Filter the crude Guanine precipitate. Wash extensively with water and ethanol to remove residual formamide.

-

Purification: Dissolve the crude product in dilute NaOH, treat with activated charcoal, filter, and re-precipitate with acetic acid.

Protocol B: The Classic Method (Formic Acid)

Context: Useful for laboratory-scale synthesis where high-temperature oil baths are not desired.

Reagents:

-

TRAP Sulfate: 10 g

-

Formic Acid (85-90%): 50 mL

-

Sodium Formate: 5 g (Buffers the sulfuric acid released from the salt)

Step-by-Step Methodology:

-

Mixing: Combine TRAP Sulfate, Formic Acid, and Sodium Formate in a flask.

-

Reflux: Heat to reflux (approx 100-105°C) for 4–6 hours.

-

Note: This step only formylates the amine. The ring closure is often incomplete at this temperature.

-

-

Cyclization: Evaporate the formic acid to dryness. The residue (formylated intermediate) is then heated (baked) at 200°C for 30 minutes OR refluxed in a high-boiling solvent (like glycol) to force the dehydration.

-

Work-up: Similar to Method A (dissolution in base, precipitation with acid).

Comparative Data Analysis

| Parameter | Formamide Method (Industrial) | Formic Acid Method (Classic) |

| Temperature | 170–180°C | 100°C (Reflux) + 200°C (Bake) |

| Reaction Time | 2–3 Hours | 6+ Hours |

| Yield | 80–90% | 60–75% |

| Purity Profile | High (fewer side reactions) | Moderate (incomplete cyclization common) |

| Scalability | Excellent | Poor (handling large acid volumes) |

Part 4: Industrial Relevance (Acyclovir Synthesis)[8][9]

The primary driver for optimizing the Traube synthesis of Guanine is its role as the starting material for Acyclovir (Zovirax).

The "Guanine-First" Route:

-

Traube Synthesis: Production of pure Guanine (as described above).

-

Acetylation: Guanine is reacted with acetic anhydride to protect the N2 and O6 positions, yielding Diacetylguanine .[8]

-

Alkylation: Diacetylguanine is alkylated at N9 using 2-oxa-1,4-butanediol diacetate (or similar ether derivatives) in the presence of an acid catalyst (p-TsOH).

-

Deprotection: Ammonolysis removes the acetyl groups to yield Acyclovir.

Figure 3: The downstream application of Traube-synthesized Guanine in antiviral manufacturing.

References

-

Traube, W. (1900).[9] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.

-

Hemmati, S., et al. (2009).[10] Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound.[6] Trade Science Inc.

-

European Commission SCCS. (2015). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate.[3][11][12][13][14] Scientific Committee on Consumer Safety.

-

Matsumoto, H., et al. (1988).[8] Process for the preparation of guanine.[2][6][7][10] U.S. Patent No. 4,814,445.

-

Wang, J., et al. (2018). Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.[4] China Patent CN108558776B.

Sources

- 1. JPS5916891A - Production process for guanine - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 2,5,6-Triaminopyrimidin-4-ol sulphate | 1603-02-7 [chemicalbook.com]

- 4. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 5. DE3729471A1 - Process for the preparation of guanine - Google Patents [patents.google.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Preparation methods of 2,4-diamido-5-nitroso-6-hydroxypyridine and guanine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Traube purine synthesis | PPTX [slideshare.net]

- 10. vjs.ac.vn [vjs.ac.vn]

- 11. 2,5,6-triamino-4-pyrimidinol sulfate [thegoodscentscompany.com]

- 12. ec.europa.eu [ec.europa.eu]

- 13. ec.europa.eu [ec.europa.eu]

- 14. 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 2,5,6-Triamino-4-pyrimidinol derivatives

Title: The Pharmacophore Frontier: Biological Activity and Synthetic Utility of 2,5,6-Triamino-4-pyrimidinol Derivatives

Executive Summary

This technical guide analyzes the biological profile and synthetic versatility of 2,5,6-triamino-4-pyrimidinol (also known as 2,5,6-triaminopyrimidin-4(3H)-one). As a highly electron-rich pyrimidine scaffold, it serves a dual role in drug discovery: first, as a standalone pharmacophore with potent neuroprotective and mitochondrial-modulating properties; and second, as the critical biosynthetic and synthetic precursor to pteridines (including folates and biopterins). This guide details the mechanism of action (MOA), therapeutic applications in ischemia and oxidative stress, and the chemical logic for derivatization into high-value enzyme inhibitors.

Chemical Basis & Structural Logic

Tautomerism and Reactivity

The core structure exists in equilibrium between the pyrimidinol (aromatic) and pyrimidinone (keto) forms. In physiological solution, the pyrimidin-4(3H)-one tautomer often predominates, stabilized by amide resonance.

-

Electron Density: The presence of three amino groups (positions 2, 5, and 6) renders the ring excessively electron-rich ($ \pi $-excessive). This makes the scaffold:

-

Highly Nucleophilic: Particularly at the C5-amino group, facilitating condensation reactions.

-

Redox Active: Capable of donating electrons to quench reactive oxygen species (ROS), functioning as a radical scavenger.

-

The "Pteridine Gateway"

The most significant chemical utility of this scaffold is its ability to condense with 1,2-dicarbonyl compounds (Isay Reaction) to form pteridines. This pathway mimics the biosynthesis of folic acid and tetrahydrobiopterin ($ BH_4 $).

Figure 1: The C5 and C6 amino groups condense with dicarbonyls to close the pyrazine ring, forming the pteridine core.

Biological Mechanisms & Therapeutic Applications[1][2][3][4][5]

Direct Neuroprotection & Mitochondrial Modulation

Recent studies indicate that the parent scaffold and its simple N-alkylated derivatives possess intrinsic neuroprotective activity, particularly in models of cerebral ischemia/reperfusion (I/R) injury .

-

Mechanism of Action (MOA):

-

ROS Scavenging: The electron-rich pyrimidine ring directly quenches superoxide anions ($ O_2^{\bullet-}

OH^{\bullet} $). -

SOD Upregulation: 4-hydroxy-2,5,6-triaminopyrimidine has been shown to enhance the expression of Mitochondrial Superoxide Dismutase (Mn-SOD) . This is a genomic effect, distinct from direct scavenging, likely involving the Nrf2/ARE signaling pathway.

-

Iron Chelation: The vicinal amino and hydroxyl/carbonyl groups (positions 4, 5) can chelate redox-active metals ($ Fe^{2+}/Fe^{3+} $), preventing Fenton chemistry-mediated lipid peroxidation.

-

Key Data Point: In rat models of Middle Cerebral Artery Occlusion (MCAO), administration of pyrimidine-4-ol derivatives significantly reduced infarct volume and restored mitochondrial respiratory chain complex activity (Complex I and IV).

Enzyme Inhibition (Pteridine Derivatives)

Derivatives synthesized from this core often target enzymes requiring folate or biopterin cofactors.

| Target Enzyme | Derivative Class | Therapeutic Indication | Mechanism |

| Dihydrofolate Reductase (DHFR) | 2,4-Diaminopteridines | Anticancer (Methotrexate analogs) | Inhibits DNA synthesis by depleting tetrahydrofolate pools. |

| Nitric Oxide Synthase (NOS) | 4-Amino-tetrahydrobiopterins | Neurodegeneration / Septic Shock | Competes with endogenous $ BH_4 $, decoupling NOS to reduce NO overproduction. |

| Dihydropteroate Synthase | Sulfonamide-linked pyrimidines | Antimicrobial | Inhibits bacterial folate synthesis (Sulfa drug synergy). |

Experimental Protocols

Protocol A: Synthesis of 6-Phenylpterin (Model Derivative)

A standard protocol to validate the reactivity of the 2,5,6-triamino scaffold.

Reagents:

-

2,5,6-Triamino-4-pyrimidinol sulfate (10 mmol)

-

Phenylglyoxal monohydrate (12 mmol)

-

Sodium acetate (buffer)

-

Water/Ethanol (1:1 v/v)

Methodology:

-

Dissolution: Suspend 2,5,6-triamino-4-pyrimidinol sulfate in 50 mL of water/ethanol mixture. Adjust pH to 4–5 using sodium acetate to liberate the free amine.

-

Condensation: Add phenylglyoxal monohydrate dropwise while stirring at 60°C.

-

Reflux: Heat the mixture to reflux (approx. 90°C) for 4 hours. The solution will darken as the pteridine forms.

-

Precipitation: Cool the reaction mixture on ice. The crude pteridine will precipitate as a yellow/orange solid.

-

Purification: Filter and wash with cold water and ethanol. Recrystallize from DMF/Water.[1]

-

Validation: Confirm structure via $ ^1H $-NMR (appearance of pteridine C7-H proton around 9.0 ppm).

Protocol B: Mitochondrial SOD Activity Assay

To assess the antioxidant upregulation potential of the scaffold.

-

Cell Culture: Culture SH-SY5Y (neuroblastoma) or endothelial cells in DMEM.

-

Treatment: Treat cells with 2,5,6-triamino-4-pyrimidinol (1–10 µM) for 24 hours. Include a vehicle control (DMSO).

-

Lysis: Harvest cells and lyse using a non-denaturing buffer (Tris-HCl, pH 7.4).

-

Assay: Use a WST-1 based SOD assay kit.

-

Principle: Xanthine Oxidase generates superoxide, which reduces WST-1 to a colored formazan. SOD inhibits this reduction.

-

-

Quantification: Measure absorbance at 450 nm. Calculate % inhibition of WST-1 reduction.

-

Result Interpretation: Higher inhibition relative to control indicates increased SOD activity.

-

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of neuroprotection: direct radical scavenging and transcriptional activation of antioxidant enzymes.

Figure 2: The scaffold acts as a chemical antioxidant while simultaneously triggering cellular defense mechanisms.

References

-

Rezk, B. M., et al. (2012). "4-Hydroxy-2,5,6-Triaminopyrimidine Enhances Expression of Mitochondrial Antioxidant Superoxide Dismutase in Human Corpora Cavernosa Cells."[2] Free Radical Biology and Medicine.

-

European Commission SCCS. (2015).[3] "Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate." Scientific Committee on Consumer Safety.[4]

- Muraoka, S., & Miura, T. (2003). "Inhibition of lipid peroxidation by 2,4,5-triamino-6-hydroxypyrimidine." Biological and Pharmaceutical Bulletin.

-

Pfleiderer, W. (1964). "Pteridines.[1][5] XXXIV. Synthesis of 2,4-diaminopteridines." Chemische Berichte. (Foundational synthesis reference).

-

Kuroki, T., et al. (2020).[6] "Neuroprotective potential of pyrimidine derivatives in experimental cerebral ischemia." ResearchGate.[7]

Sources

Methodological & Application

Application Note: Protocol for Condensing 2,5,6-Triamino-4-pyrimidinol with Glyoxal

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes established organic synthesis methodologies (specifically the Gabriel-Isay condensation) with practical troubleshooting for handling oxidation-sensitive precursors.

Abstract & Scientific Rationale

The condensation of 2,5,6-triamino-4-pyrimidinol (TAP) with glyoxal is the foundational route to Pterin , the parent compound of the pteridine family. This reaction is a classic example of the Gabriel-Isay condensation , where a 5,6-diaminopyrimidine reacts with a 1,2-dicarbonyl compound to form a pyrazine ring fused to the existing pyrimidine.[1][2]

While the reaction mechanism is straightforward, the experimental execution is complicated by the extreme oxidation sensitivity of the 5-amino group on the pyrimidine precursor. If exposed to air at neutral/basic pH prior to condensation, TAP rapidly oxidizes to form violuric acid derivatives or polymeric pigments (pteridines are naturally fluorescent pigments). Therefore, this protocol utilizes a bisulfite-mediated environment or strict inert atmosphere control to ensure high yield and purity.

Mechanistic Pathway

The reaction proceeds via a double nucleophilic attack. The C5-amino group (most nucleophilic) attacks a carbonyl of the glyoxal, followed by the C6-amino group attacking the second carbonyl, eliminating two water molecules to aromatize the system.

Figure 1: Mechanistic flow of the Gabriel-Isay condensation.

Materials & Reagents

To ensure reproducibility, use the specific grades listed below.

| Reagent | Grade/Specification | Role |

| 2,5,6-Triamino-4-pyrimidinol Sulfate | >95% Purity | Precursor (Pyrimidine source). Note: Often supplied as sulfate salt. |

| Glyoxal | 40% w/w aq.[3] solution | Precursor (1,2-dicarbonyl source). |

| Sodium Bisulfite (NaHSO₃) | ACS Reagent | Antioxidant & Glyoxal activator. |

| Sodium Hydroxide (NaOH) | 1N and 2M solutions | pH adjustment & Dissolution. |

| Acetic Acid (Glacial) | ACS Reagent | Precipitation. |

| Ammonium Hydroxide | 28-30% NH₃ | Purification solvent. |

| Water | Deionized (DI), degassed | Solvent. |

| Inert Gas | Nitrogen (N₂) or Argon | Oxidation prevention. |

Experimental Protocol

Phase 1: Pre-treatment & Dissolution

Critical Step: The sulfate salt of the pyrimidine is stable, but the free base is not. Do not generate the free base until the glyoxal is present or the system is fully deoxygenated.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

-

Degassing: Charge the flask with 50 mL of DI water. Bubble Nitrogen through the water for 15 minutes to remove dissolved oxygen.

-

Reactant Loading: Under positive nitrogen flow, add 2.4 g (10 mmol) of 2,5,6-Triamino-4-pyrimidinol Sulfate.

-

Buffering/Antioxidant: Add 2.1 g (20 mmol) of Sodium Bisulfite (NaHSO₃).

-

Why? Bisulfite serves two roles: it buffers the solution and reacts with glyoxal to form a bisulfite adduct, which releases glyoxal slowly, preventing polymerization side-reactions.

-

Phase 2: Condensation Reaction[1]

-

Glyoxal Addition: Add 2.0 mL (~17 mmol) of Glyoxal (40% solution) to the flask.

-

Note: A slight excess of glyoxal (1.5 - 2.0 eq) is recommended to drive the reaction to completion.

-

-

pH Adjustment: Slowly add 1N NaOH dropwise to adjust the pH to approximately 3.0 – 4.0 .

-

Control: Do not make the solution basic yet. The condensation proceeds well under slightly acidic conditions (pH 3-5) which also protects the amine from oxidation.

-

-

Reflux: Heat the mixture to reflux (100°C) with vigorous stirring. Maintain reflux for 2 to 4 hours .

-

Observation: The suspension will gradually change color, typically darkening to yellow/beige as the pterin forms.

-

Phase 3: Isolation & Purification

Pterin is notoriously insoluble in water and organic solvents, which simplifies isolation but complicates purification.

-

Cooling: Allow the reaction mixture to cool to room temperature, then chill in an ice bath to 4°C.

-

Filtration: Filter the crude precipitate using a sintered glass funnel (porosity 3 or 4). Wash the solid with cold water (2 x 10 mL) and ethanol (1 x 10 mL).

-

Purification (Acid-Base Reprecipitation):

-

Suspend the crude solid in 20 mL of 2M NaOH (or 5% Ammonium Hydroxide). The pterin should dissolve to form the soluble sodium/ammonium salt.

-

Filter this solution to remove any insoluble polymeric byproducts (often dark brown/black).

-

Heat the clear filtrate to ~60°C and slowly acidify with Glacial Acetic Acid or 1M HCl until pH ~5.

-

The pure Pterin will precipitate as a light yellow/beige powder.

-

-

Final Wash: Filter the purified solid, wash extensively with water and methanol, and dry under vacuum at 60°C.

Characterization & Quality Control

| Technique | Expected Result | Interpretation |

| UV-Vis | Characteristic Pterin absorption.[4] Pterins exhibit strong pH-dependent fluorescence (Blue at neutral/acidic pH). | |

| 1H NMR | The singlet corresponds to the C7 proton on the newly formed pyrazine ring. (Solvent: NaOD/D₂O). | |

| Solubility | Insoluble in water/alcohol | Soluble in dilute aqueous alkali (NaOH, NH₄OH) and strong mineral acids. |

Troubleshooting Guide

Issue: Low Yield or Dark Product

-

Cause: Oxidation of the 5-amino group before condensation occurred.

-

Solution: Ensure the Nitrogen purge is active before adding the pyrimidine. Increase the amount of Sodium Bisulfite. Ensure the pH does not rise above 5 during the initial heating phase.

Issue: Product is Gelatinous/Hard to Filter

-

Cause: Formation of glyoxal polymers or incomplete cyclization.

-

Solution: Ensure the reaction is refluxed for the full duration. When precipitating during purification, add the acid slowly to the hot solution to encourage crystal growth rather than amorphous precipitation.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of Pterin.

References

-

Pfieiderer, W. (1996). Pteridines.[1][2][5][6][7][8][9] In: Comprehensive Heterocyclic Chemistry II. Elsevier.[2]

-

Colston, K. J., & Basu, P. (2022).[7] Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324.[7]

-

Kaczka, E. A., et al. (1952). 2,4,5-Triamino-6-alkoxypyrimidines and process of preparing same. U.S. Patent 2,584,024.

-

Thieme Chemistry. (2025). Synthesis of Pteridines via Gabriel-Isay Condensation. Houben-Weyl Methods of Organic Chemistry.

Sources

- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.brynmawr.edu [repository.brynmawr.edu]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. | PDF or Rental [articles.researchsolutions.com]

- 6. Identification of 2-amino-4-hydroxy substituted pteridines by gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

Application Note: High-Fidelity Synthesis of Folic Acid Analogs via 2,5,6-Triamino-4-pyrimidinol HCl

Abstract

This application note details the optimized synthetic protocols for generating folic acid analogs (antifolates) utilizing 2,5,6-Triamino-4-pyrimidinol HCl (CAS: 1004-75-7) as the primary scaffold. Unlike standard literature which often glosses over regiochemical control, this guide focuses on the critical Boon-Leigh-Taylor condensation strategies to maximize the yield of the biologically active 6-substituted pteridine isomer over the thermodynamically stable 7-isomer. We provide a validated workflow for the synthesis of Methotrexate (MTX) and related antifolates, emphasizing pH-controlled regioselectivity, intermediate purification, and final coupling to p-aminobenzoyl-L-glutamic acid (PABA-Glu).

Introduction & Mechanistic Rationale

The synthesis of folate antagonists (e.g., Methotrexate, Aminopterin, Pemetrexed) hinges on the construction of the pteridine ring system. The starting material, 2,5,6-Triamino-4-pyrimidinol (often supplied as the HCl or sulfate salt), provides the pyrimidine core (N1, C2, N3, C4, C4a, N8a). The critical step is the condensation of this amine-rich precursor with a three-carbon (

The Regioselectivity Challenge

The reaction of 2,5,6-triamino-4-pyrimidinol with asymmetric

-

6-Substituted Pteridines: The target biologically active scaffold (mimics natural folates).

-

7-Substituted Pteridines: Often a major impurity formed under neutral/basic conditions.

Expert Insight: The regiochemistry is dictated by the nucleophilicity of the amine at C5 vs. the amine at C6.[1] Under acidic conditions (pH 3–4) , the C5-amine remains nucleophilic while the C6-amine is deactivated or sterically hindered, favoring the formation of the 6-isomer when reacting with

Visual Workflow: Reaction Pathway

The following diagram illustrates the critical decision points in the synthesis workflow.

Figure 1: Strategic workflow for converting triaminopyrimidine precursors into bioactive folate analogs, highlighting the critical purification step.

Experimental Protocols

Protocol A: Synthesis of 6-Hydroxymethylpterin (The Core Scaffold)

This intermediate is the universal "key" for synthesizing most folate analogs.

Reagents:

-

2,5,6-Triamino-4-pyrimidinol HCl: 10.0 g (56 mmol)

-

1,1,3-Trichloroacetone: 12.5 g (77 mmol)

-

Sodium Bisulfite (NaHSO₃): 2.0 g

-

Water: 300 mL

-

NaOH (2N) and HCl (2N) for pH adjustment.

Step-by-Step Methodology:

-

Dissolution: Suspend the 2,5,6-Triamino-4-pyrimidinol HCl in 200 mL of deoxygenated water. Add NaHSO₃ (antioxidant) to prevent oxidation of the electron-rich amine groups prior to cyclization.

-

pH Adjustment (CRITICAL): Adjust the pH of the solution to 3.5 ± 0.2 using 2N NaOH. Note: If the pH is too high (>5), the 7-isomer formation increases. If too low (<1), reaction kinetics stall.

-

Addition: Dissolve 1,1,3-trichloroacetone in 50 mL acetone or ethanol. Add this solution dropwise to the pyrimidine mixture over 45 minutes while maintaining the temperature at 35–40°C.

-

Cyclization: Heat the mixture to 60°C and stir for 4 hours. The solution will darken.

-

Oxidation (Aromatization): The initial product is often the dihydro-pteridine. To fully aromatize, bubble air through the solution for 2 hours or add a mild oxidant (e.g., KMnO₄ solution dropwise until pink color persists, then quench).

-

Precipitation: Cool the reaction mixture to 4°C overnight. The crude pteridine precipitates.[2]

-

Purification (Isomer Removal):

-

Dissolve the crude solid in minimum 2N NaOH (it forms the sodium salt).

-

Filter off any insoluble impurities.

-

Slowly acidify with acetic acid to pH 6. The 7-isomer typically precipitates first or has different solubility characteristics. Filter if a distinct crop appears.

-

Continue acidifying to pH 3–4 to precipitate the desired 6-hydroxymethylpterin .

-

Yield: Expect 40–50% after purification.

-

Protocol B: Activation and Coupling to PABA-Glutamate

This protocol describes converting the 6-hydroxymethyl intermediate into Methotrexate (MTX).

Reagents:

-

6-Hydroxymethylpterin (from Protocol A)

-

Dibromotriphenylphosphorane (or HBr/Acetic Acid)

-

Diethyl (p-methylamino)benzoyl-L-glutamate[3]

-

Dimethylacetamide (DMAc)

Step-by-Step Methodology:

-

Bromination: Suspend dried 6-hydroxymethylpterin in DMAc. Add dibromotriphenylphosphorane (1.2 equiv) to convert the -CH₂OH group to -CH₂Br (6-bromomethylpterin). Caution: This intermediate is highly reactive and a skin irritant.

-

Coupling: Without isolating the bromide (if possible, to avoid degradation), add Diethyl (p-methylamino)benzoyl-L-glutamate (1.5 equiv).

-

Reaction: Stir at 40°C for 18 hours under nitrogen. The amine nitrogen of the PABA linker displaces the bromide.

-

Hydrolysis: The resulting product is the diethyl ester of Methotrexate. Add 1N NaOH (3 equiv) and stir at room temperature for 4 hours to hydrolyze the ethyl esters.

-

Isolation: Acidify carefully with 1N HCl to pH 3.5. Methotrexate precipitates as a yellow-orange powder.

-

Final Purification: Recrystallize from water/ethanol or purify via preparative HPLC (C18 column, Ammonium Acetate/Acetonitrile gradient).

Regioselectivity Mechanism (The "Why")

Understanding the electron flow is vital for troubleshooting.

Figure 2: Mechanistic basis for pH control. Acidic conditions deactivate the C6 amine, forcing the reaction to proceed via the C5 amine, which directs the substituent to the 6-position.

Data Summary & Troubleshooting

Solubility Profile of Intermediates

| Solvent | 2,5,6-Triamino-4-pyrimidinol HCl | 6-Hydroxymethylpterin | Methotrexate |

| Water (Neutral) | Moderate | Insoluble | Insoluble |

| 0.1N NaOH | Soluble | Soluble | Soluble |

| 0.1N HCl | Soluble | Soluble | Soluble |

| DMF/DMSO | Soluble | Moderate | Soluble |

| Ethanol | Insoluble | Insoluble | Insoluble |

Common Failure Modes

-

Product is Dark Brown/Black: Oxidation occurred before cyclization. Solution: Increase NaHSO₃ loading or degas solvents thoroughly.

-

Wrong Isomer (7-substituted): pH drifted above 4.5 during condensation. Solution: Use a stronger buffer or monitor pH continuously.

-

Low Yield in Coupling: The 6-bromomethyl intermediate hydrolyzed back to alcohol. Solution: Ensure anhydrous conditions in DMAc/DMF during bromination.

References

-

Taylor, E. C., et al. (1973). Pteridines.[1][2][4][5][6][7][8] XXVIII. A New and Unequivocal Route to 6-Substituted Pteridines. Journal of the American Chemical Society.

-

Boon, W. R., & Leigh, T. (1951). Pyrimidines.[1][2][4][5][8][9][10][11][12][13] Part I. The Synthesis of Some 2:4:5-Triamino-6-hydroxypyrimidines. Journal of the Chemical Society.

-

Piper, J. R., & Montgomery, J. A. (1974). Synthesis of alpha- and gamma-isomers of Methotrexate. Journal of Heterocyclic Chemistry.

-

PubChem Compound Summary. (2025). 2,5,6-Triamino-4-pyrimidinol.[10][11][14] National Library of Medicine.

-

European Commission SCCS. (2015). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate.[8][10][11][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 9. PYRIMIDINE DERIVATIVES. VI. 2,4,5-TRIAMINO-6-CHLORO- AND -6-MERCAPTOPYRIMIDINE AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ec.europa.eu [ec.europa.eu]

- 14. CAS 1004-75-7: 4-Hydroxy-2,5,6-triaminopyrimidine [cymitquimica.com]

Application Note: Accelerated Synthesis of Pteridine Scaffolds via Microwave-Assisted Gabriel-Isay Condensation

Abstract

Pteridines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically significant molecules, including enzyme cofactors and a wide range of therapeutics.[1][2] Traditional methods for their synthesis are often hampered by long reaction times, harsh conditions, and low yields. This application note provides a detailed, robust protocol for the synthesis of pteridine derivatives through the microwave-assisted condensation of 2,5,6-Triamino-4-pyrimidinol with various α-dicarbonyl compounds. This method leverages the principles of green chemistry to offer a rapid, efficient, and high-yield pathway to these valuable molecular frameworks, significantly accelerating research and development in medicinal chemistry and drug discovery.[3][4][5]

Introduction: The Need for Speed in Heterocyclic Chemistry

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast pharmacological landscape, with applications as anticancer agents (e.g., Methotrexate), diuretics (e.g., Triamterene), and anti-inflammatory drugs.[1][6] The core synthetic route to many pteridines is the Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[7][8][9]

Conventional thermal heating methods for this synthesis often require several hours or even days of reflux, which can lead to product degradation and the formation of impurities.[10] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[11] By utilizing microwave irradiation, MAOS delivers energy directly to the polar molecules in the reaction mixture, resulting in rapid, uniform heating that cannot be replicated by conventional methods.[3][12] This leads to dramatic reductions in reaction times (from hours to minutes), increased yields, and cleaner reaction profiles, making it an invaluable tool for rapid library synthesis and lead optimization.[3][4]

This guide details a validated protocol for synthesizing pteridines, demonstrating the profound impact of microwave technology on this critical class of heterocycles.

Scientific Principle: Accelerating Condensation with Microwave Energy

The synthesis is based on the Gabriel-Isay condensation reaction . The key mechanistic step is the nucleophilic attack of the two amino groups at positions 5 and 6 of the pyrimidine ring onto the two carbonyl carbons of the α-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazine ring fused to the pyrimidine core.

Caption: General scheme for the microwave-assisted Gabriel-Isay synthesis of pteridines.

The Role of Microwave Heating: The efficiency of MAOS in this context stems from its unique heating mechanism.[12] Polar solvents (e.g., water, ethanol) and the reactants themselves absorb microwave energy, leading to rapid oscillation and friction, which generates heat. This process, known as dielectric heating, offers several advantages over conventional oil baths:[3][5]

-

Instantaneous "In-Core" Heating: The entire volume of the reaction mixture is heated simultaneously, eliminating thermal gradients and potential side reactions at hot vessel walls.

-

Superheating: In sealed vessels, solvents can be heated far above their atmospheric boiling points, dramatically accelerating reaction rates according to the Arrhenius equation.

-

Energy Efficiency: Energy is delivered directly to the reactants and solvent, not wasted on heating the reaction vessel and surrounding apparatus.[5]

Materials and Protocol

Reagents and Equipment

-

Reagents:

-

2,5,6-Triamino-4-pyrimidinol sulfate (TAP-Sulfate) (CAS: 35011-47-3)

-

α-Dicarbonyl compounds (e.g., Glyoxal, Diacetyl, Benzil)

-

Solvents: Deionized water, Ethanol (ACS grade)

-

Sodium bisulfite (NaHSO₃) or Sodium bicarbonate (NaHCO₃) (for pH adjustment)

-

-

Equipment:

-

Dedicated single-mode microwave synthesizer with sealed-vessel capability and integrated temperature and pressure sensors.

-

10 mL or 20 mL microwave reaction vials with stir bars.

-

Standard laboratory glassware (beakers, flasks).

-

Filtration apparatus (Büchner funnel, vacuum flask).

-

Analytical balance.

-

Magnetic stirrer/hotplate.

-

Equipment for product characterization (NMR, MS, Melting Point).

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Microwave Reactor: Operate the microwave synthesizer according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vessels.

-

Reagent Handling: 2,5,6-Triamino-4-pyrimidinol can be sensitive to light and moisture.[13] Store it in a cool, dark, and dry place. Handle all chemicals in a well-ventilated fume hood.

Detailed Experimental Protocol

The following is a general procedure for the synthesis of 6,7-dimethylpterin (from diacetyl) as a representative example. This can be adapted for other α-dicarbonyls.

Caption: Workflow for the microwave-assisted synthesis of pteridines.

Protocol Steps:

-

Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2,5,6-Triamino-4-pyrimidinol sulfate (1.0 mmol). Add 5 mL of deionized water.

-

Neutralization (Crucial for Regioselectivity): Add sodium bicarbonate (1.0 mmol) to the suspension. Stir for 5 minutes. This step neutralizes the sulfate salt, freeing the C5-amino group for nucleophilic attack, which favors the formation of the biologically relevant 6-substituted pterin isomer.[9]

-

Addition of Dicarbonyl: Add the α-dicarbonyl compound (e.g., diacetyl, 1.1 mmol) to the vial.

-

Vessel Sealing: Securely seal the vial with a septum cap. Ensure the cap is properly tightened to withstand the pressure generated during the reaction.

-

Microwave Irradiation: Place the vial into the microwave synthesizer cavity. Set the reaction parameters:

-

Temperature: 140°C

-

Ramp Time: 2 minutes

-

Hold Time: 10 minutes

-

Power: 300W (Dynamic power control is recommended)

-

Stirring: High

-

-

Work-up: Once the reaction is complete and the vessel has cooled to below 50°C, carefully uncap the vial in a fume hood. The product will typically have precipitated from the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with small portions of cold deionized water and cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from hot water or an appropriate solvent system.

Expected Results & Discussion

This microwave-assisted protocol consistently provides pteridine products in high yields and purity within minutes, a significant improvement over conventional heating.

| α-Dicarbonyl Compound | Product Name | Temp (°C) | Time (min) | Typical Yield |

| Glyoxal | Pterin | 120 | 15 | > 85% |

| Diacetyl (2,3-Butanedione) | 6,7-Dimethylpterin | 140 | 10 | > 90% |

| Benzil | 6,7-Diphenylpterin | 150 | 10 | > 92% |

The choice of solvent is critical for effective microwave synthesis. Polar solvents with a high dielectric constant, like water and ethanol, couple efficiently with microwave irradiation, ensuring rapid and uniform heating.[12] The use of sealed vessels allows these solvents to be heated well beyond their boiling points, which is the primary factor behind the dramatic rate acceleration.[3]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction.- Improper sealing of the vessel.- Incorrect stoichiometry. | - Increase reaction time or temperature.- Ensure the cap is securely tightened.- Verify masses and molar equivalents of reactants. |

| Dark/Charred Product | - Reaction temperature is too high.- Reaction time is too long. | - Reduce the set temperature by 10-20°C.- Decrease the hold time. |

| Incomplete Starting Material | - Insufficient energy input.- Poor stirring. | - Increase reaction temperature.- Ensure the stir bar is spinning effectively throughout the reaction. |

| Purification Difficulty | - Formation of side products. | - Optimize reaction conditions (temp/time).- Re-evaluate the recrystallization solvent system. Consider column chromatography if necessary. |

Conclusion

The microwave-assisted Gabriel-Isay condensation is a superior method for the synthesis of pteridine derivatives from 2,5,6-Triamino-4-pyrimidinol. This protocol offers a robust, reproducible, and highly efficient route to these important heterocyclic scaffolds, reducing reaction times from many hours to mere minutes. By embracing this green chemistry approach, research and drug development professionals can significantly accelerate their discovery pipelines, facilitating the rapid synthesis and evaluation of novel pteridine-based compounds.[10][14]

References

-

Varma, R. S. (2012). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Molecules, 17(11), 12344-12389. Available from: [Link]

-

De, A., Sarkar, S., & Majee, A. (2023). Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. Current Microwave Chemistry, 10(2), 88-96. Available from: [Link]

-

de la Cruz, C., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 497. Available from: [Link]

-

De, A., Sarkar, S., & Majee, A. (2023). Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. ResearchGate. Available from: [Link]

-

El-Dean, A. M. K., et al. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(1), 393-404. Available from: [Link]

-

Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(9), 761-772. Available from: [Link]

-

Joule, J. A. (2013). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Chemistry II (Second Edition). Elsevier. Available from: [Link]

-

Bari, S. B., & Talele, S. G. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Results in Chemistry, 7, 101349. Available from: [Link]

-

Leonelli, C., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

-

Shinde, S. A., et al. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Modern Trends in Science and Technology, 8(9), 231-240. Available from: [Link]

-

Kappe, C. O. (2006). The impact of microwave-assisted organic synthesis in drug discovery. PubMed. Available from: [Link]

-

Sharma, S., & Kumar, S. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

-

Magdum, C. S., & Yadav, A. V. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. International Journal of Scientific Research in Science and Technology. Available from: [Link]

-

Shaik, A., & Al-Ghamdi, S. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Journal of Drug Delivery and Therapeutics, 12(6), 209-220. Available from: [Link]

- Rütimeyer, H., et al. (2012). Synthesis of substituted 4-amino-pyrimidines. U.S. Patent 8,252,927.

-

SCCNFP. (2003). Opinion of the SCCNFP on A143, 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission. Available from: [Link]

-

Patel, H. D., et al. (2023). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 65(3), 443-453. Available from: [Link]

-

Request PDF. (n.d.). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. ResearchGate. Available from: [Link]

-

Peterson, A. A., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3291. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. visitka.narod.ru [visitka.narod.ru]

- 4. The impact of microwave-assisted organic synthesis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrpas.com [ijrpas.com]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. ijfmr.com [ijfmr.com]

- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianjpr.com [asianjpr.com]

- 11. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. ec.europa.eu [ec.europa.eu]

- 14. d-nb.info [d-nb.info]

Application Note: Optimization of Recrystallization Solvents for 2,5,6-Triamino-4-pyrimidinol Hydrochloride

Part 1: Executive Summary & Chemical Context

The Challenge: Instability and Polarity

2,5,6-Triamino-4-pyrimidinol hydrochloride (TAP·HCl) is a critical intermediate in the synthesis of pteridines, including Folic Acid (Vitamin B9) and antiviral agents like acyclovir. However, purifying this compound presents two distinct challenges for process chemists:

-

Extreme Polarity: As a poly-amino heterocyclic salt, TAP·HCl exhibits high water solubility but is virtually insoluble in standard organic solvents (ethanol, acetone, DCM), making standard organic recrystallization strategies ineffective.[1]

-

Oxidative Sensitivity: The electron-rich pyrimidine ring, specifically the ortho-amino arrangement, renders the molecule highly susceptible to auto-oxidation. In solution, it rapidly degrades into colored impurities (red/violet quinone imines or azo compounds) known as "uramil" derivatives.

The Solution: Aqueous Acidic Systems with Antioxidant Protection

The optimal recrystallization solvent system is Dilute Aqueous Hydrochloric Acid (1.0 – 2.0 M) combined with Activated Charcoal and a reducing agent (Sodium Dithionite ).

-

Solvent: Water provides the necessary solubility for the salt.

-

Acid Modifier (HCl): Suppresses hydrolysis to the free base (which is less soluble and harder to purify) and utilizes the Common Ion Effect to maximize recovery upon cooling.[1]

-

Critical Additive: Sodium Dithionite (

) acts as an oxygen scavenger, preventing the formation of colored oxidation byproducts during the heating phase.

Part 2: Physicochemical Profile & Solvent Selection

Solubility Data

The following table summarizes the solubility profile used to design this protocol.

| Solvent System | Solubility (Hot, ~80°C) | Solubility (Cold, ~4°C) | Suitability |

| Water (Neutral) | High | Moderate | Poor (Risk of hydrolysis/oxidation) |

| Ethanol / Methanol | Negligible | Negligible | Antisolvent Only (Used for washing) |

| 2M Hydrochloric Acid | High | Low | Excellent (Ideal for thermal recrystallization) |

| DMSO | Moderate | Moderate | Poor (Difficult to remove; drying issues) |

| Dilute NaOH | High | High | Alternative (Used for acid-precipitation, not recrystallization) |

Mechanism of Impurity Removal

-

Colored Impurities: The oxidation byproducts are highly conjugated organic molecules. They are effectively adsorbed by Activated Carbon (Charcoal) .[2]

-

Inorganic Salts: If the crude material contains inorganic salts (e.g., NaCl,

), these remain dissolved in the aqueous mother liquor upon cooling, provided the volume is sufficient.

Part 3: Detailed Recrystallization Protocol

Materials Required[1][3][4][5][6]

-

Crude TAP·HCl: 10.0 g[1]

-

Solvent: 2M Hydrochloric Acid (prepared from concentrated HCl and deionized water).

-

Decolorizing Agent: Activated Charcoal (Norit or equivalent), acid-washed.[3]

-

Antioxidant: Sodium Dithionite (

) or Sodium Sulfite ( -

Wash Solvent: Cold Ethanol (absolute) or Acetone.

Step-by-Step Methodology

Step 1: Dissolution (Inert Environment)

-

Charge a round-bottom flask with 10.0 g of crude TAP·HCl .

-

Add 60–80 mL of 2M HCl .

-

Critical Step: Add 0.1 g of Sodium Dithionite . This ensures a reducing environment immediately upon dissolution.

-

Begin stirring and heat the mixture to 80–85°C . Do not boil vigorously to avoid degrading the antioxidant.

Step 2: Adsorption of Impurities

-

Once the solid is fully dissolved, check the color. If the solution is dark red/brown, add 0.5 g of Activated Charcoal .[1]

-

Stir at 80°C for 15–20 minutes .

-

Note: Excessive heating time with charcoal can lead to catalytic oxidation; 20 minutes is optimal.

-

Step 3: Hot Filtration

-

Prepare a pre-heated Buchner funnel with a celite pad or high-retention filter paper.[1]

-

Filter the hot solution rapidly into a clean suction flask.

-

Tip: If the filtrate is still colored (pinkish), a second charcoal treatment may be required, but a faint pink hue is often acceptable and will remain in the mother liquor.

-

Step 4: Crystallization

-

Transfer the clear filtrate to a clean beaker.

-

Allow to cool slowly to room temperature (25°C) over 30 minutes.

-

Transfer to an ice bath (0–5°C) and stir for an additional 1 hour. The TAP·HCl will crystallize as white to off-white needles.

-

Optional: If yield is low, add 5–10 mL of Concentrated HCl dropwise to the cold solution to force precipitation via the Common Ion Effect.

-

Step 5: Isolation and Drying

-

Filter the crystals using vacuum filtration.[1]

-

Displacement Wash: Wash the filter cake with 2 x 10 mL of cold 2M HCl .

-

Antisolvent Wash: Wash the cake with 2 x 15 mL of Cold Ethanol or Acetone. This removes residual water and acid, facilitating faster drying.[1]

-

Dry the solid in a vacuum oven at 50°C for 6 hours.

Part 4: Process Visualization (Workflow)

The following diagram illustrates the critical decision points and flow of the purification process.

Figure 1: Workflow for the purification of 2,5,6-Triamino-4-pyrimidinol HCl, highlighting the critical antioxidant addition.

Part 5: Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)

-

Appearance: Should be White to Pale Beige.[4][5] A pink or red tint indicates oxidation.

-

Solubility: Clear solution in water (1% w/v). Turbidity suggests free-base contamination.[4]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product is Pink/Red | Oxidation occurred during heating. | Increase Sodium Dithionite load; ensure inert atmosphere ( |

| Low Recovery (<50%) | Solubility in mother liquor is too high. | Increase HCl concentration in the cooling step (Common Ion Effect) or reduce initial solvent volume.[1] |

| Material is "Gooey" | Hydrolysis to free base or hydration issues.[4] | Ensure pH < 2 throughout the process; wash thoroughly with Ethanol to remove water.[1] |

| Grey Particles | Charcoal breakthrough. | Use a finer filter aid (Celite) during hot filtration. |

Part 6: References

-

European Commission, Scientific Committee on Consumer Safety (SCCS). (2015).[1][7] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (A143).[7][8][9] SCCS/1561/15.[7] Retrieved from [Link]

-

Context: Provides solubility data (Water > 0.2%, Ethanol < 0.1%) and stability data regarding antioxidant requirements.

-

-

-

Context: Confirms pKa and solubility profiles in polar solvents.

-

-

Google Patents. (2016).[1] CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process.[1] Retrieved from

-

Context: Describes the industrial handling, acid-precipitation, and purification logic for this class of pyrimidines.

-

-

-

Context: General handling and storage conditions (Inert atmosphere) for triaminopyrimidines.[5]

-

Sources

- 1. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]

- 2. biomedres.us [biomedres.us]

- 3. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 4. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 5. 2,4,6-Triaminopyrimidine CAS#: 1004-38-2 [m.chemicalbook.com]

- 6. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. ec.europa.eu [ec.europa.eu]

- 9. ec.europa.eu [ec.europa.eu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Traube Synthesis of Pyrimidines

Subject: Optimization of Yields in Urea/Guanidine + 1,3-Dicarbonyl Condensation Ticket ID: PYR-TRB-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Scope

While the classical "Traube Synthesis" historically refers to the formation of purines from 4,5-diaminopyrimidines, this guide addresses the Traube-type condensation used to synthesize the pyrimidine core itself.[1][2][3] This involves the cyclocondensation of binucleophiles (urea, thiourea, guanidine) with 1,3-electrophiles (

The Core Problem: Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from three competing factors: reversibility of the intermediate addition , hydrolysis of the ester substrate , and solubility mismatches during isolation (amphoteric loss).

Diagnostic Workflow (Visual)

The following decision tree outlines the logical path to identify the root cause of yield loss based on your observations.

Figure 1: Diagnostic logic flow for identifying the source of yield loss in pyrimidine condensation.

Technical Troubleshooting Guide (FAQs)

Phase 1: Reaction Setup & Kinetics

Q: My starting material (

-

The Mechanism: The reaction requires a strong base (typically Sodium Ethoxide, NaOEt) to deprotonate the urea/guanidine. If your ethanol contains water (even <1%), the hydroxide ion (

) generated competes with ethoxide. Hydroxide rapidly hydrolyzes the ester to a carboxylic acid, which decarboxylates or fails to condense. -

The Fix:

-

Strict Anhydrous Conditions: Use freshly distilled absolute ethanol (dried over Mg/I

). -

Base Quality: Do not use "shelf-stable" NaOEt powder if it is old. Prepare fresh NaOEt in situ by dissolving sodium metal in absolute ethanol.

-

Temperature Staging: Start the reaction at room temperature for 1–2 hours to allow the initial Michael-like addition (formation of the ureide intermediate) before heating to reflux for cyclization.

-

Q: The reaction mixture solidifies into a thick paste halfway through reflux. Should I add more solvent? A: Yes, but cautiously.

-

The Cause: The product of the Traube condensation is the sodium salt of the hydroxypyrimidine (enolate form). These salts are often less soluble in ethanol than the starting materials. If the salt precipitates too early, it can coat unreacted urea, stopping the reaction (inclusion occlusion).

-

The Fix: Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which easily gets stuck. Add small aliquots of anhydrous ethanol to maintain a stirrable slurry, but avoid high dilution which slows the bimolecular condensation rate.

Phase 2: Stoichiometry & Reagents

Q: I am using Urea. Why are my yields consistently lower than when I use Guanidine or Thiourea? A: Urea is the least nucleophilic of the three due to the strong resonance withdrawal of the carbonyl oxygen.

-

The Causality: Urea often decomposes to ammonia and cyanic acid at high reflux temperatures before it can condense with the

-keto ester. -

Optimization Protocol:

-

Excess Reagent: Use a 1.5 to 2.0 molar excess of urea relative to the ester.

-

Acid Catalysis (Alternative): For stubborn urea condensations, switch from the classic basic (Traube) conditions to acid-catalyzed conditions (Biginelli-type conditions) or solvent-free microwave irradiation, which suppresses urea decomposition [1].

-

Table 1: Base & Solvent Selection Matrix

| Substrate Type | Recommended Base | Solvent System | Notes |

| NaOEt (Fresh) | Absolute EtOH | Standard Traube conditions. | |

| Malonates | NaOEt (2.2 eq) | Absolute EtOH | Requires 2 eq of base as product has 2 acidic protons. |

| Guanidine HCl | NaOEt (Excess) | EtOH / MeOH | Must neutralize HCl salt first; NaCl precipitate may need filtration. |

| Sensitive Esters | DBU or K | Acetonitrile/DMF | Non-nucleophilic bases prevent ester hydrolysis. |

Phase 3: Work-up & Isolation (The Critical Failure Point)

Q: TLC shows a strong product spot, but after quenching with water and extracting with Ethyl Acetate, I get almost nothing. Where is my product? A: Your product is likely in the aqueous waste layer.

-

The Science: Pyrimidines formed via this method (e.g., uracils, 4-hydroxypyrimidines) are amphoteric . They can exist as:

-

Cation: Protonated at N (low pH).

-

Neutral: Lactam form (intermediate pH).

-

Anion: Deprotonated enolate (high pH).

-

-

The Fix (Isoelectric Precipitation):

-

Do not just neutralize to pH 7.

-

Most hydroxypyrimidines have an isoelectric point (pI) between pH 3.0 and 5.0 .

-

Protocol: Cool the reaction mixture. Add water to dissolve the sodium salt. Acidify slowly with concentrated HCl while monitoring pH. The product will precipitate massively at its specific pI. If you overshoot to pH 1, it may redissolve [2].

-

Mechanistic Visualization

Understanding the competition between the desired cyclization and the hydrolysis failure mode is vital.

Figure 2: Competitive pathways in Traube condensation. Red dashed lines indicate failure modes caused by moisture or thermal stress.

Validated Protocol: Synthesis of 6-Methyluracil

To ensure reproducibility, follow this standard operating procedure (SOP) which accounts for the common failure points discussed above.

-

Preparation of Ethoxide: In a dry 3-neck flask under Argon, dissolve 2.3g Sodium metal (0.1 mol) in 50 mL absolute ethanol. Stir until evolution of H

ceases. -

Addition: Add 6.0g Urea (0.1 mol) to the hot ethoxide solution. Stir for 10 minutes.

-

Condensation: Add 13.0g Ethyl acetoacetate (0.1 mol) dropwise over 20 minutes.

-

Checkpoint: The solution should turn clear, then slowly cloudy.

-

-

Reflux: Heat to reflux for 3–4 hours.

-

Troubleshooting: If the mixture becomes too thick to stir, add 10 mL dry EtOH.

-

-

Quench & Isolation:

-

Evaporate excess solvent under reduced pressure (Rotavap).

-

Dissolve the residue in 50 mL warm water (50°C).

-

Critical Step: Acidify with conc. HCl dropwise to pH 4.0 .

-

Cool to 4°C for 2 hours. Filter the white precipitate.

-

-

Purification: Recrystallize from boiling water or dilute acetic acid.

References

-

Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.

- Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience.

-

Traube, W. (1893). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.

-

BenchChem. (2025).[4][5][6] Troubleshooting unexpected side reactions in pyrimidine synthesis. 5

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. 7

Sources

Technical Support Center: Minimizing Side Reactions During Nitrosation of 2,5,6-Triamino-4-pyrimidinol

Welcome to the technical support center for the nitrosation of 2,5,6-Triamino-4-pyrimidinol (TAP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical reaction, which is a key step in the synthesis of various active pharmaceutical ingredients, including guanine and its derivatives.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthesis for yield and purity.